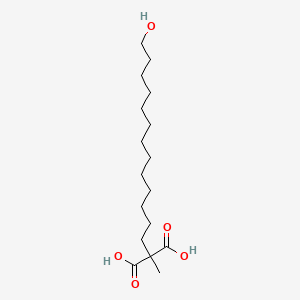![molecular formula C25H26N2O5 B11582699 1-(4-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582699.png)
1-(4-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「1-(4-ヒドロキシフェニル)-7-メチル-2-[3-(モルホリン-4-イル)プロピル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン」は長い名前ですが、その構造は有望です。分解してみましょう。
- この化合物は、クロメノ[2,3-c]ピロール系に縮合したピロール環を特徴としています。
- 4-ヒドロキシフェニル基は芳香族性と潜在的な反応性を付与します。
- モルホリン-4-イル部分は、溶解性と生物活性に貢献します。
2. 製法
合成ルート::イオン液体触媒合成:
ラジカルアプローチ:
- 工業規模での生産の詳細が不足している一方、研究では効率的かつ持続可能な方法に重点が置かれています。
3. 化学反応解析
反応性: この化合物は様々な反応を起こします
一般的な試薬: 酸化剤(例:KMnO4)、還元剤(例:NaBH4)、求核剤(例:アミン)。
主な生成物: 様々な用途に対応するため、置換基を修飾した誘導体を検討します。
準備方法
The synthesis of 1-(4-HYDROXYPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the morpholine group: This step involves the reaction of the intermediate with morpholine under suitable conditions, often using a catalyst to facilitate the reaction.
Hydroxylation and methylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced catalytic systems.
化学反応の分析
1-(4-HYDROXYPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of certain bonds and formation of simpler molecules.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
抗癌の可能性: 白血病、リンパ腫、骨髄線維症の治療における役割を調査します。
抗菌活性: 抗菌、抗真菌、抗原虫効果を評価します。
生物学的研究: 細胞経路と分子標的への影響を調べます。
作用機序
標的: 影響を受ける細胞受容体、酵素、シグナル伝達経路を特定します。
経路: アポトーシスや細胞周期調節などの下流効果を調査します。
類似化合物との比較
独自性: 他のピロール含有化合物と比較して、その独自の機能を強調します。
特性
分子式 |
C25H26N2O5 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O5/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(28)7-5-17)27(25(30)24(21)32-20)10-2-9-26-11-13-31-14-12-26/h3-8,15,22,28H,2,9-14H2,1H3 |
InChIキー |
OKSJRSTUURALBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-propionamide](/img/structure/B11582631.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582642.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11582645.png)

![1-[N-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B11582658.png)
![(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11582664.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11582670.png)
![7-methyl-2-(4-methylsulfanylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11582674.png)
![methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate](/img/structure/B11582682.png)
![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11582686.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11582688.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582704.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11582708.png)
![Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B11582712.png)
